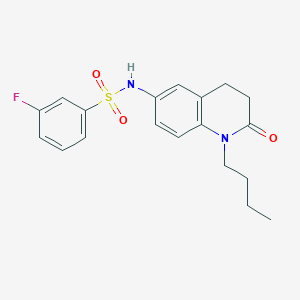

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-2-3-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-26(24,25)17-6-4-5-15(20)13-17/h4-6,8-9,12-13,21H,2-3,7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXFPPIFDGUDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

Introduction of the Butyl Group: The butyl group is introduced via alkylation using butyl halides in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to a secondary alcohol.

Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide exhibits a range of biological activities that are of interest in medicinal chemistry:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting disease processes.

- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Synthetic Methodologies

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

- Condensation Reaction : The reaction between 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline and 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

- Purification : Techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in various fields:

Pharmacological Studies

A pharmacokinetic study was conducted to assess the absorption and metabolism of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide in animal models. Results indicated favorable bioavailability and a promising safety profile.

Antimicrobial Research

Research published in Frontiers in Chemistry explored the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibitory effects on bacterial growth, suggesting potential as an antibiotic agent .

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares the target compound with structurally related analogs, focusing on core scaffolds, substituents, and reported activities:

Key Observations

The 3-fluorobenzenesulfonamide group at position 6 contrasts with QOD’s benzodioxol-linked oxamide and ICD’s biphenyl carboxamide, suggesting divergent electronic and steric profiles that may influence binding specificity .

Yields for QOD/ICD are unreported, whereas tetrahydroquinoline derivatives in achieve moderate yields (43.7–72.9%) .

Biological Activity :

- QOD and ICD exhibit dual protease inhibition but lack structural data to explain their mechanisms, hindering SAR optimization .

- The target compound’s sulfonamide group—a common pharmacophore in enzyme inhibitors—may offer advantages in solubility or hydrogen bonding compared to carboxamide or oxamide groups in analogs .

Research Implications and Gaps

- Structural Studies: Molecular dynamics (MD) simulations (as noted in ) could elucidate the target compound’s binding modes, addressing gaps in QOD/ICD research .

- SAR Development : Systematic variation of substituents (e.g., alkyl chains, sulfonamide vs. carboxamide) is needed to optimize potency and selectivity.

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C20H22F2N2O2S |

| Molecular Weight | 392.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide exhibits its biological activity primarily through interactions with specific enzymes and receptors within cells. The compound is believed to inhibit key enzymes involved in cellular processes such as:

- DNA Replication : By inhibiting enzymes necessary for DNA synthesis, it can induce apoptosis in rapidly dividing cancer cells.

- Signal Transduction Pathways : Modulation of pathways that regulate cellular responses to external stimuli.

This mechanism suggests potential applications in oncology and other areas requiring targeted therapeutic strategies.

Biological Activity and Pharmacological Effects

Research indicates that this compound possesses a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of tetrahydroquinoline compounds can exhibit significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, which may contribute to the overall therapeutic profile of the compound.

- Antimicrobial Effects : Some studies suggest that similar quinoline derivatives can exhibit antibacterial and antifungal properties.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to the control group. This suggests its potential as an anti-inflammatory agent.

Q & A

Q. Table 1: Key Synthetic Intermediates and Yields

| Compound | Structure | Yield | Key Step | Reference |

|---|---|---|---|---|

| 24 | 6-Amino-1-butyl-2-oxo-THQ | 72.9% | Nitro reduction (H₂/Pd/C) | |

| 26 | Thiophene-carboximidamide | 56% | Methylthioimidate coupling | |

| 35 | (S)-Enantiomer | 99.8% | Chiral SFC separation |

Q. Table 2: Analytical Data for Enantiomers of Compound 35

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Optical Rotation | [α]²⁵₅₈₉ = −18.0° (c=0.5, MeOH) | Not reported |

| 1H NMR (CD3OD) | δ 8.02–7.99 (m, 2H), 3.70–3.65 (m, 1H) | Similar shifts, distinct splitting |

| HPLC Purity | 99.3% | 100% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.